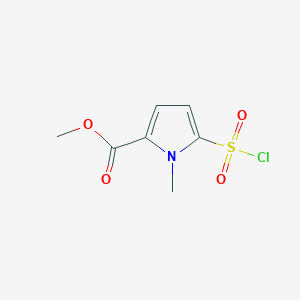

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPDQZQBPBSNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189468 | |

| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-53-8 | |

| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, a key intermediate for the development of novel therapeutics. Designed for researchers, chemists, and professionals in drug development, this document explains the underlying chemical principles and provides actionable protocols based on established methodologies.

Introduction: Strategic Importance of Pyrrole Sulfonyl Chlorides

Pyrrole derivatives are a prominent class of heterocyclic compounds widely utilized as scaffolds in the design of biologically active molecules with diverse pharmacological properties, including anticancer and antimicrobial activities.[1][2] The introduction of a sulfonyl chloride moiety onto the pyrrole ring, as in this compound, creates a highly versatile electrophilic site. This functional group serves as a critical handle for coupling with a wide array of nucleophiles, most notably amines, to generate sulfonamides.

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[3] The title compound is therefore a valuable building block for generating libraries of novel pyrrole-based sulfonamides for screening in drug discovery programs, such as for the development of potassium-competitive acid blockers (P-CABs) and other targeted therapies.[4]

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is primarily achieved through the electrophilic chlorosulfonation of its precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate

The starting material, with the chemical formula C7H9NO2 and a molecular weight of 139.15 g/mol , is a stable liquid or low-melting solid.[5] It can be prepared through various established methods, such as the N-methylation of methyl pyrrole-2-carboxylate. For the purpose of this guide, we will assume the availability of this precursor.

The Chlorosulfonation Reaction: Mechanism and Regioselectivity

The core of the synthesis is the introduction of the chlorosulfonyl group (-SO2Cl) onto the pyrrole ring. This is an electrophilic aromatic substitution reaction.

-

The Electrophile: Chlorosulfonic acid (ClSO3H) serves as the source of the electrophile. It is a powerful reagent that can directly sulfonate and chlorinate the aromatic ring.[6]

-

The Substrate: The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[7]

-

Regioselectivity: Electrophilic substitution on the pyrrole ring typically occurs at the C-2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[7] However, in our substrate, the C-2 position is already occupied by the methyl carboxylate group. The N-methyl group is an activating group, while the C-2 ester is a deactivating group. The substitution is therefore directed to the other available α-position, C-5, which is the most electron-rich and sterically accessible site.

The reaction mechanism can be visualized as follows:

Caption: General Synthesis Workflow Diagram.

Step-by-Step Procedure

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath. Causality: This is crucial to control the exothermic reaction with chlorosulfonic acid and to prevent over-reaction or degradation of the substrate.

-

Addition of Reagent: Add chlorosulfonic acid (approx. 1.5-2.0 eq) dropwise to the stirred solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly. Causality: Slow addition prevents a dangerous temperature spike and minimizes the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. Causality: This safely quenches the highly reactive excess chlorosulfonic acid, which reacts violently with water. [8][9]The large volume of ice absorbs the heat generated.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Causality: The water wash removes water-soluble impurities. The bicarbonate wash neutralizes residual acids (HCl, H2SO4). The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or by flash column chromatography on silica gel to yield the final product.

Characterization and Properties

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Data | Reference(s) |

| CAS Number | 306936-53-8 | [10][11] |

| Molecular Formula | C7H8ClNO4S | [10][11] |

| Molecular Weight | 237.66 g/mol | [10][11] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 79 °C | [11][] |

| Storage | Store at 2–8 °C under an inert atmosphere | [11] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃): Expect signals for the N-methyl group (~3.8-4.0 ppm), the O-methyl group (~3.9 ppm), and two distinct doublets for the pyrrole ring protons (~6.5-7.5 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the two methyl carbons, the ester carbonyl carbon, and the four pyrrole ring carbons.

-

IR (KBr, cm⁻¹): Characteristic peaks for C=O stretch (ester, ~1720 cm⁻¹), S=O stretches (sulfonyl chloride, ~1380 and 1180 cm⁻¹), and C-H/C-N stretches of the pyrrole ring.

-

Mass Spec (ESI-MS): [M+H]⁺ at m/z ≈ 238, showing a characteristic isotopic pattern for the presence of one chlorine atom.

Critical Safety and Handling Protocols

Chlorosulfonic acid is an extremely hazardous chemical that requires strict safety protocols. [13][14]

-

Corrosivity: It causes severe skin burns and eye damage. [15][13]It is fatal if inhaled. [13]* Reactivity: It reacts violently with water, alcohols, and bases, releasing large amounts of heat and toxic gases (HCl and H2SO4 mist). [8][9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and an acid-resistant lab coat or apron. [9][14]Work must be conducted in a properly functioning chemical fume hood. [13]* Handling: Use only in a well-ventilated area. [15]Keep containers tightly closed and away from moisture. [8]Never add water to chlorosulfonic acid; if dilution is necessary, slowly add the acid to ice/cold water. [8]* Spill & Emergency Procedures: In case of a spill, evacuate the area. [14]Do not use water. [14]Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for disposal. [14]For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. [8][9]Ensure safety showers and eyewash stations are readily accessible. [9]

Conclusion and Future Applications

The synthesis of this compound provides a reliable route to a valuable chemical intermediate. The sulfonyl chloride group is a gateway to a vast chemical space, allowing for the straightforward synthesis of sulfonamide libraries by reaction with primary or secondary amines. These derivatives are of high interest in drug discovery, particularly for developing inhibitors of enzymes like carbonic anhydrase or for creating novel classes of receptor modulators. [2][7]Adherence to the detailed mechanistic principles and stringent safety protocols outlined in this guide is paramount for the successful and safe execution of this synthesis.

References

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET - Chlorosulfonic acid.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID.

- DuPont. (n.d.). CSA (Chlorosulfonic Acid) Safety Sheet.

- Thieme. (n.d.). Preparation of Sulfenyl Pyrroles. Synthesis, Synlett.

- ResearchGate. (n.d.). Preparation of sulfonyl pyrroles 2 from primary sulfonamides 1.

- Supporting Information. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- Sigma-Aldrich. (n.d.). Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- ChemUniverse. (n.d.). This compound [P58739].

- ChemicalBook. (n.d.). This compound | 306936-53-8.

- BOC Sciences. (n.d.). CAS 306936-53-8 this compound.

- PubChemLite. (n.d.). 4-(chlorosulfonyl)-1-methyl-1h-pyrrole-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- National Center for Biotechnology Information. (n.d.). Methyl 1-methylpyrrole-2-carboxylate.

- Royal Society of Chemistry. (n.d.).

- CORE Scholar. (2006, December 13). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors.

- ChemicalBook. (n.d.). 1354963-62-4(4-Chlorosulfonyl-1H-pyrrole-2-carboxylic acid methyl ester).

- PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrrole-3-carboxylate (C7H8ClNO4S).

- Sunway Pharm Ltd. (n.d.). This compound.

- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molecules.

- Sigma-Aldrich. (n.d.). Methyl 5-chloro-1H-pyrrole-2-carboxylate | 1757-31-9.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- National Institutes of Health. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC.

- MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules.

- ResearchGate. (2023, September 21). (PDF) Chlorosulfonic Acid.

- PubMed. (2012, May 10). Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB).

- ChemicalBook. (2025, July 19). METHYL 5-(CHLOROSULFONYL)

- PubMed. (n.d.).

- National Institutes of Health. (2024, December 18).

Sources

- 1. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 2. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. api.pageplace.de [api.pageplace.de]

- 7. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 8. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 9. macro.lsu.edu [macro.lsu.edu]

- 10. chemuniverse.com [chemuniverse.com]

- 11. This compound | 306936-53-8 [amp.chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. nj.gov [nj.gov]

- 15. echemi.com [echemi.com]

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate: A Core Building Block for Medicinal Chemistry

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic intermediate in modern synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, detailed spectroscopic profile, and core chemical reactivity. Emphasis is placed on its principal application as a versatile scaffold for the synthesis of novel sulfonamide derivatives, driven by the highly reactive sulfonyl chloride moiety. This guide offers field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals aiming to leverage this compound in their synthetic programs.

Molecular Identity and Physicochemical Properties

This compound (CAS No. 306936-53-8) is a polysubstituted pyrrole derivative. Its structure incorporates three key functional groups: an N-methylated pyrrole ring, a methyl ester at the 2-position, and a reactive chlorosulfonyl group at the 5-position. This unique combination makes it a valuable precursor for creating diverse molecular libraries, particularly those centered around the pharmacologically significant sulfonamide group.[][2]

Nomenclature and Chemical Identifiers

The compound is identified by several names and reference numbers across chemical databases.

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 306936-53-8[][3][4] |

| Molecular Formula | C₇H₈ClNO₄S[][3][4][5] |

| Molecular Weight | 237.66 g/mol [][3][5] |

| SMILES | CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC[] |

| InChI Key | AKPDQZQBPBSNPS-UHFFFAOYSA-N[] |

| Synonyms | Methyl 5-chlorosulphonyl-1-methylpyrrole-2-carboxylate, 1H-Pyrrole-2-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, methyl ester[][5] |

Physicochemical Data

The compound exists as a solid at room temperature with the following observed and predicted properties.

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Melting Point | 79 °C | [][5] |

| Boiling Point | 364.9 °C (at 760 mmHg) | [][5] |

| Density | 1.49 g/cm³ (Predicted) | [][5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR signals provide a clear fingerprint for structural verification.

-

¹H-NMR (500 MHz, CDCl₃):

-

δ ~3.90 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-COOCH₃).

-

δ ~3.85 ppm (s, 3H): This singlet is attributed to the three protons of the N-methyl group (-N-CH₃).

-

δ ~7.0-7.2 ppm (d, 1H): A doublet representing the proton at the C4 position of the pyrrole ring.

-

δ ~6.8-7.0 ppm (d, 1H): A doublet for the proton at the C3 position of the pyrrole ring, coupled to the C4 proton. The electron-withdrawing nature of the adjacent ester and sulfonyl groups shifts these protons downfield compared to unsubstituted pyrrole.[6][7]

-

-

¹³C-NMR (125 MHz, CDCl₃):

-

δ ~160-162 ppm: Carbonyl carbon of the methyl ester.

-

δ ~135-145 ppm: Quaternary carbons of the pyrrole ring (C2 and C5).

-

δ ~115-125 ppm: Methine carbons of the pyrrole ring (C3 and C4).[7]

-

δ ~52-54 ppm: Methyl carbon of the ester group.

-

δ ~36-38 ppm: Methyl carbon of the N-methyl group.

-

Infrared (IR) Spectroscopy

Key vibrational frequencies are expected to confirm the presence of the primary functional groups.

-

~1720-1735 cm⁻¹ (strong): C=O stretching from the methyl ester.

-

~1370-1390 cm⁻¹ (strong) & ~1175-1195 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching of the sulfonyl chloride group, respectively.

-

~3100-3150 cm⁻¹ (weak): Aromatic C-H stretching of the pyrrole ring.

Mass Spectrometry

-

Exact Mass: 236.98625 Da.[8]

-

Expected Fragmentation: The primary fragmentation pathway would likely involve the loss of chlorine (Cl•) or the entire chlorosulfonyl group (•SO₂Cl). The ester group may also fragment.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule is dominated by the reactivity of the sulfonyl chloride group, which serves as a powerful electrophilic handle for coupling with a vast array of nucleophiles.

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamide Derivatives

The cornerstone of this reagent's utility is its reaction with primary and secondary amines to form stable sulfonamide linkages.[9][10] This transformation is one of the most reliable and widely used methods for sulfonamide synthesis in drug discovery.[11][12]

Causality of Experimental Design: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This process liberates a molecule of hydrochloric acid (HCl). To prevent protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the acid byproduct.[11]

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Synthesis of N-Substituted Pyrrole Sulfonamides

This protocol provides a self-validating, robust method for synthesizing sulfonamides from the title compound.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) to a concentration of approximately 0.1 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

-

Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes with vigorous stirring.

-

Warm-up and Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

-

Workup:

-

Quench the reaction with the addition of water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize excess base.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure sulfonamide derivative.

The Pyrrole Core and Ester Moiety

The pyrrole ring itself is relatively stable under the conditions used for sulfonamide formation. The two electron-withdrawing groups (-COOCH₃ and -SO₂Cl) deactivate the ring towards electrophilic substitution, making it less prone to polymerization or side reactions that can plague unsubstituted pyrroles.[13] The methyl ester provides a secondary site for potential modification, such as hydrolysis to the corresponding carboxylic acid under basic conditions, which can then be used for subsequent amide coupling or other transformations.[14]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block.[] Its utility lies in its ability to rapidly generate libraries of novel compounds for biological screening.

-

Versatile Building Block: It provides a rigid, N-methylated pyrrole scaffold, which is a common motif in biologically active molecules.[13][14]

-

Sulfonamide Synthesis: The primary application is the synthesis of pyrrole-based sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[12] Its ability to act as a hydrogen bond donor and acceptor makes it a valuable isostere for carboxylic acids.[12]

Caption: Role as an intermediate in drug discovery.

Safety and Handling

Proper handling of this compound is essential due to its corrosive and irritant nature.[5][15]

Hazard Identification

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[15] |

| Serious Eye Damage | Category 1 (Causes serious eye damage)[15] |

| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation)[15] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European standard - EN 166).[16]

-

Hand Protection: Wear chemically resistant, protective gloves (e.g., nitrile rubber).[16]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[16]

-

Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[16]

First Aid Measures

-

Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[16]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is a strategically important synthetic intermediate. Its value is anchored in the predictable and high-yielding reactivity of its sulfonyl chloride group, which enables the straightforward synthesis of diverse sulfonamide derivatives. Coupled with a stable, drug-like pyrrole core, this reagent provides chemists with a powerful tool for constructing novel molecular entities for evaluation in pharmaceutical and agrochemical research. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound.

References

- Zhen, Y. et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

- UCL Discovery. The Synthesis of Functionalised Sulfonamides.

- BOC Sciences. This compound.

- WuXi AppTec. Recent Advances in the Synthesis of Sulfonamides Intermediates.

- ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.

- Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- ResearchGate. Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? | Request PDF.

- Fisher Scientific. SAFETY DATA SHEET - 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

- Sunway Pharm Ltd. This compound.

- ChemicalBook. This compound | 306936-53-8.

- SynQuest Labs. This compound Safety Data Sheet.

- ChemUniverse. This compound [P58739].

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.

- Parchem. Top 5 Uses of Methyl 1H-Pyrrole-2-Carboxylate in Chemical Synthesis.

- PubChemLite. Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrrole-3-carboxylate (C7H8ClNO4S).

- ResearchGate. ¹H NMR spectra of 1-methyl-1H-pyrrole (5 a) in different solvents.

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

Sources

- 2. nbinno.com [nbinno.com]

- 3. This compound - CAS:306936-53-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 306936-53-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrrole-3-carboxylate (C7H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 14. mdpi.com [mdpi.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.be [fishersci.be]

A Technical Guide to the Reactivity of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate with Primary Amines

Abstract

This technical guide provides an in-depth analysis of the reaction between Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate and primary amines, a cornerstone reaction for the synthesis of novel sulfonamide derivatives. Sulfonamides are a critical pharmacophore in drug discovery, exhibiting a wide range of biological activities.[1][2][3] This document elucidates the underlying reaction mechanism, explores the critical factors influencing reaction kinetics and yield, and provides a validated, step-by-step experimental protocol for researchers in medicinal chemistry and drug development. Our focus is on delivering field-proven insights to enable the rational design and efficient execution of synthetic strategies utilizing this versatile pyrrole-based building block.

Introduction: The Significance of the Pyrrole Sulfonamide Scaffold

The pyrrole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals with diverse biological activities.[4] When functionalized with a sulfonamide group, the resulting molecule combines the unique electronic properties of the pyrrole ring with the proven therapeutic potential of the sulfonamide functional group.[2][3]

This compound is a highly valuable bifunctional reagent. The sulfonyl chloride (-SO₂Cl) group serves as a reactive electrophile for coupling with nucleophiles, primarily amines, while the methyl ester (-COOCH₃) provides a secondary site for further chemical modification, such as amide formation or reduction. The reaction of this sulfonyl chloride with primary amines is the most direct and common method for creating a diverse library of N-substituted pyrrole sulfonamides.[1][5]

The Core Reaction: Mechanism of Sulfonamide Formation

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic substitution reaction.[5][6] The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R'-NH₂) attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻) as a leaving group.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated, typically by a second equivalent of the amine reactant or an added non-nucleophilic base (e.g., pyridine, triethylamine), to yield the final, neutral sulfonamide product and an ammonium salt byproduct (e.g., R'-NH₃⁺Cl⁻).[1]

The use of a base is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction.[1][5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[5]

Caption: Mechanism of Sulfonamide Formation.

Factors Influencing Reactivity

The success and rate of the sulfonylation reaction are highly dependent on the steric and electronic properties of the primary amine substrate, as well as the chosen reaction conditions.[7][8]

Electronic Effects of the Amine

The nucleophilicity of the primary amine is the primary determinant of its reactivity.

-

Aliphatic Amines: These are strong nucleophiles due to the electron-donating nature of alkyl groups, and they typically react rapidly with sulfonyl chlorides.

-

Aromatic Amines (Anilines): The lone pair on the nitrogen is delocalized into the aromatic ring, significantly reducing the amine's nucleophilicity. These reactions are consequently much slower and may require heating. Electron-withdrawing groups on the aniline ring will further decrease reactivity, while electron-donating groups will increase it.

Steric Hindrance

Steric bulk around the nitrogen atom of the amine can impede its approach to the electrophilic sulfur center, dramatically slowing the reaction rate.

-

Primary Amines (R-CH₂-NH₂): Generally react well.

-

Secondary Amines (R₂CH-NH₂): React more slowly than less hindered primary amines.

-

Tertiary-alkyl Primary Amines (e.g., tert-Butylamine): The significant steric hindrance can make the reaction extremely slow or prevent it altogether under standard conditions.[4]

Reaction Conditions

-

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferred. They effectively dissolve the reactants without interfering with the reaction.

-

Base: A non-nucleophilic organic base like triethylamine or pyridine is commonly used in slight excess (1.1-1.5 equivalents) to neutralize the generated HCl.[1][9]

-

Temperature: Reactions with aliphatic amines are often performed at 0 °C to room temperature to control exothermicity. Reactions with less reactive amines, such as anilines, may require elevated temperatures (e.g., reflux) to proceed at a reasonable rate.

Data Presentation: Comparative Reactivity of Primary Amines

| Amine Substrate | Class | Electronic Effect | Steric Hindrance | Expected Reactivity | Typical Conditions |

| n-Butylamine | Primary Aliphatic | Strong Nucleophile | Low | Very High | 0 °C to RT, 1-2 hours |

| Benzylamine | Primary Aliphatic | Strong Nucleophile | Low | High | 0 °C to RT, 2-4 hours |

| Aniline | Primary Aromatic | Weak Nucleophile | Low | Moderate | RT to 50 °C, 6-12 hours |

| 4-Nitroaniline | Primary Aromatic | Very Weak Nucleophile | Low | Low | Reflux, 12-24 hours |

| tert-Butylamine | Primary Aliphatic | Strong Nucleophile | High | Very Low | Reflux, >24 hours or no reaction |

Validated Experimental Protocol

This section provides a reliable, general procedure for the synthesis of an N-alkyl pyrrole sulfonamide.

Objective: To synthesize Methyl 1-methyl-5-( (propylamino)sulfonyl)-1H-pyrrole-2-carboxylate.

Materials:

-

This compound (1.0 eq)

-

n-Propylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for TLC and chromatography (e.g., Hexane, Ethyl Acetate)

Caption: Standard Experimental Workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 237 mg, 1.0 mmol). Dissolve it in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (e.g., 209 µL, 1.5 mmol) to the stirred solution.

-

Amine Addition: Add n-propylamine (e.g., 99 µL, 1.2 mmol) dropwise over 5 minutes. A white precipitate (triethylammonium chloride) may form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash removes any excess acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexane) to afford the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The reaction of this compound with primary amines is a robust and highly versatile method for the synthesis of N-substituted pyrrole sulfonamides. A thorough understanding of the reaction mechanism and the influence of substrate electronics, sterics, and reaction conditions is paramount for achieving high yields and purity. The protocol detailed in this guide provides a reliable framework for researchers to build upon, enabling the efficient generation of diverse compound libraries for applications in drug discovery and development.

References

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). National Institutes of Health (NIH). [Link]

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2025). ResearchGate. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

-

Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. [Link]

-

23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

-

Mild and General Method for the Synthesis of Sulfonamides. (n.d.). Organic Chemistry Portal. [Link]

-

Oxidative β-C–H sulfonylation of cyclic amines. (n.d.). National Institutes of Health (NIH). [Link]

-

Sulfonamide. (n.d.). Wikipedia. [Link]

-

Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]

-

N-Substituted Sulfonamide Synthesis. (n.d.). Scribd. [Link]

-

Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). MDPI. [Link]

-

Synthesis of sulfonamides. (n.d.). Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). ACS Publications. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health (NIH). [Link]

-

Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. [Link]

-

Steric and Electronic Effect on C2‐H Arylation of Sulfonamides. (2019). ResearchGate. [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. (2025). ResearchGate. [Link]

-

Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2025). ResearchGate. [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersrj.com [frontiersrj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Introduction

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a substituted pyrrole core, a reactive sulfonyl chloride moiety, and a methyl ester, renders it a versatile building block for the synthesis of novel compounds with potential therapeutic or functional properties. An unambiguous structural confirmation of this molecule is paramount for its effective utilization in any synthetic endeavor. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a predictive framework for its characterization. The insights herein are grounded in fundamental spectroscopic principles and comparative data from analogous chemical structures.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic fingerprint. The pyrrole ring, an electron-rich aromatic heterocycle, is substituted with three distinct groups: an N-methyl group, a methyl ester at the C2 position, and a chlorosulfonyl group at the C5 position. Both the methyl ester and the chlorosulfonyl group are strong electron-withdrawing groups, which will significantly influence the electron density distribution within the pyrrole ring, thereby impacting the chemical shifts of the ring protons and carbons.[1]

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles and Causality in Experimental Choices

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which can serve as an internal reference. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is crucial for resolving the closely spaced signals of the pyrrole ring protons.

Standard Experimental Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Acquire the spectrum at room temperature using a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.[3]

Predicted ¹H NMR Spectrum and In-depth Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the two pyrrole ring protons, the N-methyl protons, and the ester methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.2 - 7.4 | Doublet | 2 - 3 | 1H |

| H-3 | 6.8 - 7.0 | Doublet | 2 - 3 | 1H |

| N-CH₃ | 3.9 - 4.1 | Singlet | - | 3H |

| O-CH₃ | 3.8 - 3.9 | Singlet | - | 3H |

Rationale for Predicted Chemical Shifts:

-

Pyrrole Ring Protons (H-3 and H-4) : The two protons on the pyrrole ring are expected to appear as doublets due to coupling to each other. The electron-withdrawing nature of the adjacent methyl ester at C2 and the potent electron-withdrawing sulfonyl chloride group at C5 will deshield these protons, shifting their signals downfield compared to unsubstituted pyrrole.[1] The proton at the C4 position (H-4) is anticipated to be the most downfield of the two due to the stronger deshielding effect of the adjacent sulfonyl chloride group.

-

N-Methyl Protons (N-CH₃) : The protons of the N-methyl group are attached to a nitrogen atom within an aromatic ring system. This environment typically results in a chemical shift in the range of 3.9-4.1 ppm.

-

Ester Methyl Protons (O-CH₃) : The protons of the methyl ester group are adjacent to a carbonyl group, which deshields them, leading to a characteristic singlet in the 3.8-3.9 ppm region.

Molecular Structure with Proton Labeling

Caption: Labeled structure of the target molecule.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles and Rationale

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a higher sample concentration and a greater number of scans are typically required compared to ¹H NMR.[2] Proton decoupling is a standard technique used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Standard Experimental Protocol

-

Sample Preparation : A more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.[1]

-

Data Acquisition : The spectrum is acquired on a 100 MHz (or higher) spectrometer using proton broadband decoupling. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Detailed Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C-5 | 135 - 140 |

| C-2 | 128 - 133 |

| C-4 | 120 - 125 |

| C-3 | 110 - 115 |

| O-CH₃ (Ester) | 51 - 53 |

| N-CH₃ | 36 - 38 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O) : The ester carbonyl carbon is highly deshielded and is expected to appear at the downfield end of the spectrum.

-

Pyrrole Ring Carbons (C-2, C-3, C-4, C-5) : The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing groups (C-2 and C-5) will be the most deshielded. C-5, bonded to the strongly withdrawing sulfonyl chloride group, is predicted to be the most downfield of the ring carbons. C-2, attached to the methyl ester, will also be significantly downfield. C-3 and C-4 will be less deshielded in comparison.[4]

-

Methyl Carbons (O-CH₃ and N-CH₃) : The methyl carbons of the ester and N-methyl groups are expected to appear in the upfield region of the spectrum, with the O-CH₃ carbon being more deshielded than the N-CH₃ carbon.

Infrared (IR) Spectroscopy

Guiding Principles and Experimental Approach

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For a solid sample, the KBr pellet method is a common and effective sample preparation technique.

Standard Experimental Protocol

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition : The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.[5]

Predicted IR Spectrum and Interpretation of Key Absorptions

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1720 - 1700 | Strong |

| C=C stretch (aromatic ring) | 1600 - 1450 | Medium |

| S=O stretch (asymmetric) | 1390 - 1370 | Strong |

| S=O stretch (symmetric) | 1195 - 1175 | Strong |

Rationale for Predicted Absorptions:

-

C=O Stretch : The ester carbonyl group will give rise to a very strong and sharp absorption band in the region of 1720-1700 cm⁻¹.

-

S=O Stretches : The sulfonyl chloride group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are expected in the 1390-1370 cm⁻¹ and 1195-1175 cm⁻¹ regions, respectively.[6][7]

-

C-H Stretches : Aromatic C-H stretching vibrations from the pyrrole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.[8]

-

C=C Stretches : The stretching vibrations of the carbon-carbon double bonds within the aromatic pyrrole ring will result in medium intensity bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Guiding Principles and Ionization Technique

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. It typically produces a molecular ion and a series of fragment ions that can be used to piece together the molecular structure.

Standard Experimental Protocol

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing the formation of a radical cation, the molecular ion (M⁺•).

-

Analysis : The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Key Ions:

| m/z | Proposed Fragment | Notes |

| 237/239 | [M]⁺• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 202 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 174 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl radical. |

| 138 | [M - SO₂Cl - HCl]⁺• | Subsequent loss of HCl. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the chlorosulfonyl group. |

Proposed Fragmentation Pathway:

The initial ionization will form the molecular ion [C₇H₈ClNO₄S]⁺•. This unstable ion can then undergo several fragmentation pathways:

-

Loss of Chlorine : Cleavage of the S-Cl bond to lose a chlorine radical (•Cl), resulting in an ion at m/z 202.

-

Loss of the Chlorosulfonyl Group : Cleavage of the C-S bond can lead to the loss of the •SO₂Cl radical, generating a fragment at m/z 174.

-

Loss of SO₂ : A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of sulfur dioxide (SO₂).[10][11] This could lead to a series of subsequent fragmentations.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation of the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and analysis of analogous structures. These data serve as a robust framework for researchers to confirm the identity and purity of this versatile synthetic intermediate. The interplay of the electron-withdrawing methyl ester and chlorosulfonyl groups on the pyrrole ring creates a unique spectroscopic signature that, when properly interpreted, provides unambiguous structural confirmation.

References

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

- Gronowitz, S., et al. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1975, 331-337.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

SpectraBase. Pyrrole-2-carboxylic acid, methyl ester. Available at: [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. Available at: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

- Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 1967, 45(15), 1645-1650.

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

-

PubChem. Pyrrole-2-Carboxylic Acid. Available at: [Link]

-

ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]

-

Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]

-

PubChem. Methyl 1-methylpyrrole-2-carboxylate. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

NIST WebBook. Methyl 1-methylpyrrole-2-carboxylate. Available at: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Available at: [Link]

-

ResearchGate. (2025, August 7). Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Available at: [Link]

- Canadian Science Publishing. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 1970, 48(10), 1582-1586.

- ACS Publications. Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 1951, 23(11), 1658–1661.

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Available at: [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

ResearchGate. IR spectra of the standard P-ASC | Download Scientific Diagram. Available at: [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

-

PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Available at: [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Available at: [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 306936-53-8): A Key Intermediate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 306936-53-8). This compound has emerged as a critical building block in medicinal chemistry, primarily for the synthesis of a diverse range of pyrrole-based sulfonamides. These derivatives have shown significant potential as carbonic anhydrase inhibitors, antifungal agents, and anticancer therapeutics. This guide will delve into the synthetic utility of this intermediate, the pharmacological significance of its derivatives, and provide insights into the experimental methodologies for their synthesis and biological evaluation.

Chemical Identity and Properties

This compound is a substituted pyrrole derivative characterized by a reactive chlorosulfonyl group. This functional group is the cornerstone of its synthetic utility, allowing for the facile introduction of the pyrrole scaffold into a variety of molecular frameworks.

| Property | Value | Reference |

| CAS Number | 306936-53-8 | [1] |

| Molecular Formula | C₇H₈ClNO₄S | [2][3] |

| Molecular Weight | 237.66 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Synonyms | Methyl 5-(chlorosulphonyl)-1-methyl-1H-pyrrole-2-carboxylate, 5-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester | [1] |

| SMILES | COC(=O)c1ccc(n1C)S(Cl)(=O)=O | [1] |

| InChI Key | AKPDQZQBPBSNPS-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound.

The presence of the electron-withdrawing chlorosulfonyl and methyl ester groups on the pyrrole ring influences its chemical reactivity and the properties of its derivatives. The chlorosulfonyl moiety is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of sulfonamides.

Synthetic Utility and Methodologies

The primary application of this compound is as a chemical intermediate.[1] Its reactive chlorosulfonyl group allows for straightforward derivatization, particularly in the formation of sulfonamides through reaction with primary or secondary amines.

General Synthesis of Pyrrole Sulfonamides

The synthesis of pyrrole sulfonamides from this compound is typically a one-step process involving the reaction of the sulfonyl chloride with an appropriate amine in the presence of a base.

Figure 1: General workflow for the synthesis of pyrrole sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-substituted Pyrrole Sulfonamides

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: To the solution, add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired pyrrole sulfonamide.

Biological Significance of Derivatives

The true value of this compound lies in the diverse biological activities exhibited by its derivatives. The pyrrole-sulfonamide scaffold has been identified as a privileged structure in drug discovery.

Carbonic Anhydrase Inhibition

Pyrrole-based sulfonamides derived from this intermediate have been investigated as potent inhibitors of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as hCA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.

Novel pyrrole and pyrrolopyrimidine scaffold-based sulfonamides have demonstrated potent inhibitory activity against human (h) cytosolic isoforms hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII.[2] Some of these synthesized compounds were found to be 6-8 times more potent than the reference drug acetazolamide against hCA XII, exhibiting subnanomolar activity.[2]

Figure 2: Mechanism of action of pyrrole sulfonamides as carbonic anhydrase inhibitors.

Antifungal Activity

Several studies have highlighted the antifungal potential of pyrrole derivatives containing sulfonamido moieties.[3][4] These compounds have shown remarkable activity against various fungal strains. For instance, certain synthesized pyrroles and pyrrolo[2,3-d]pyrimidines exhibited significant antifungal activity when compared to the standard fungicide mycostatin.[3][4]

Anticancer Activity

Beyond their role as carbonic anhydrase inhibitors, some pyrrole-sulfonamide derivatives have demonstrated direct cytotoxic effects against cancer cell lines.[2] For example, certain derivatives were found to be more cytotoxic than doxorubicin against the MCF-7 breast cancer cell line.[2] The anticancer mechanism of sulfonamide derivatives can be multifaceted, including the inhibition of tubulin polymerization, PI3K, and other signaling pathways.

Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel bioactive compounds. The continued exploration of its reactivity and the derivatization of the pyrrole-sulfonamide scaffold are likely to yield new therapeutic agents with improved potency and selectivity. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the inhibitory activity and selectivity of pyrrole-sulfonamides against specific carbonic anhydrase isoforms or other biological targets.

-

Mechanism of Action Studies: To elucidate the precise molecular mechanisms underlying the antifungal and anticancer activities of these compounds.

-

Pharmacokinetic and Pharmacodynamic Profiling: To evaluate the drug-like properties of promising lead compounds for further preclinical and clinical development.

Conclusion

References

- Al-Warhi, T., et al. (2021). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. Bioorganic Chemistry, 115, 105234.

- El-Gaby, M. S. A., et al. (2002). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. Il Farmaco, 57(8), 613-619.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications as a Key Intermediate

Abstract: This technical guide provides an in-depth analysis of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, a pivotal chemical intermediate in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and examine its core reactivity, which is dominated by the electrophilic sulfonyl chloride group. The primary application of this compound—as a versatile building block for the synthesis of novel sulfonamide libraries—is discussed with field-proven insights and a detailed experimental workflow. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 306936-53-8) is a substituted pyrrole derivative featuring two key functional groups: a methyl ester at the C2 position and a chlorosulfonyl group at the C5 position.[][2][3][4] This unique arrangement makes it an exceptionally useful scaffold. The electron-withdrawing nature of both the ester and the sulfonyl chloride moieties influences the reactivity of the pyrrole ring, while the sulfonyl chloride itself serves as a highly reactive handle for nucleophilic substitution.

The compound typically presents as a white to off-white solid.[4] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 306936-53-8 | [][2][3][4][5] |

| Molecular Formula | C₇H₈ClNO₄S | [][2][3][4] |

| Molecular Weight | 237.66 g/mol | [][2][3][4] |

| Melting Point | 79 °C | [][4] |

| Boiling Point | 364.9 °C at 760 mmHg (Predicted) | [][4] |

| Density | 1.49 g/cm³ (Predicted) | [][4] |

| Appearance | White to off-white solid | [4] |

| SMILES | CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC | [][5] |

| InChI Key | AKPDQZQBPBSNPS-UHFFFAOYSA-N | [][5] |

Synthesis and Mechanistic Considerations

The synthesis of the title compound is most efficiently achieved through the direct electrophilic chlorosulfonation of its precursor, Methyl 1-methyl-1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[6] The C5 position is electronically favored for substitution due to stabilization of the cationic intermediate by the nitrogen lone pair and is generally less sterically hindered.

The choice of chlorosulfonic acid as the reagent is critical. It serves as a powerful sulfonating agent and provides the chloride for the formation of the sulfonyl chloride in a single step.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the chlorosulfonation of Methyl 1-methyl-1H-pyrrole-2-carboxylate.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), cool chlorosulfonic acid (approx. 5-8 equivalents) to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Reagent Addition: Slowly add Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) portion-wise or as a solution in a minimal amount of dry, non-reactive solvent, ensuring the internal temperature does not exceed 0 °C. The controlled, slow addition is crucial to manage the highly exothermic reaction and prevent the formation of undesired byproducts or degradation of the pyrrole ring.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress can be monitored by taking a small aliquot, carefully quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. This quenching step must be performed in a well-ventilated fume hood, as it generates HCl gas.

-

Extraction: The resulting aqueous solution will contain the precipitated solid product. Extract the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or flash column chromatography to yield the final, high-purity product.

Core Reactivity: The Sulfonyl Chloride Handle

The synthetic utility of this compound stems almost entirely from the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. The most common and synthetically valuable transformation is its reaction with primary or secondary amines to form stable sulfonamide linkages.[7][8][9]

This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Application in Medicinal Chemistry: Sulfonamide Library Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of drugs including antibacterials, diuretics, anti-inflammatory agents, and anticancer therapies.[7][9] The ability to rapidly synthesize a diverse library of sulfonamide derivatives from a common intermediate is therefore a powerful strategy in drug discovery for establishing Structure-Activity Relationships (SAR). This compound is an ideal starting point for such a library.

Experimental Protocol: Parallel Sulfonamide Synthesis

This protocol outlines a general procedure for reacting the title compound with a library of diverse primary amines in a parallel format.

-

Array Preparation: In an array of reaction vials, dispense a solution of this compound (1.0 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: To each vial, add a unique primary amine (1.1 equivalents) from a pre-prepared stock solution, followed by a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Reaction: Seal the vials and allow them to stir at room temperature for 12-24 hours. The reaction progress for select examples can be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixtures can be quenched by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Purification: The products can be isolated using parallel purification techniques. A common method is to pass the organic layer through a silica gel or functionalized resin cartridge to remove the triethylamine hydrochloride salt and unreacted starting materials. Evaporation of the solvent yields the desired sulfonamide products.

-

Analysis: The identity and purity of each library member should be confirmed by analytical techniques such as LC-MS and ¹H NMR.

Sources

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound - CAS:306936-53-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 306936-53-8 [amp.chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of Pyrrole-Based Sulfonyl Chlorides in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Pharmaceutical Scientists

Introduction: The Rising Prominence of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. The introduction of a sulfonyl chloride moiety onto the pyrrole ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, synthesis, and application of pyrrole-based sulfonyl chlorides, offering a technical resource for researchers at the forefront of drug development.

Core Synthetic Strategies: Accessing Pyrrole-Based Sulfonyl Chlorides

The synthesis of pyrrole-based sulfonyl chlorides is not a one-size-fits-all endeavor. The choice of synthetic route is dictated by the substitution pattern of the pyrrole ring and the desired regioselectivity. Here, we delve into the most prevalent and effective methodologies.

Direct Chlorosulfonylation of N-Substituted Pyrroles

The direct introduction of a sulfonyl chloride group onto the pyrrole ring is a common and efficient method, particularly for N-substituted pyrroles. This approach typically involves the use of chlorosulfonic acid.

A detailed study on the chlorosulfonylation of N-arylpyrroles revealed that the reaction proceeds smoothly to yield the corresponding pyrrole-2-sulfonyl chlorides. The regioselectivity of this reaction is noteworthy, with the sulfonyl chloride group preferentially adding to the 2-position of the pyrrole ring. This is attributed to the electronic nature of the pyrrole ring, where the 2- and 5-positions are more susceptible to electrophilic attack.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrrole-2-sulfonyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-1H-pyrrole (1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 mmol) dropwise to the stirred solution over a period of 15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis from Pyrrole-2-sulfonic Acids and their Salts

An alternative and often milder approach involves the conversion of pre-functionalized pyrroles, such as pyrrole-2-sulfonic acids or their salts, into the corresponding sulfonyl chlorides. This method is particularly useful when direct chlorosulfonylation is not feasible due to sensitive functional groups on the pyrrole ring. The use of reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) is common for this transformation.

For instance, the synthesis of 1H-pyrrole-2-sulfonyl chloride can be achieved from potassium 1H-pyrrole-2-sulfonate using phosphorus pentachloride. This method provides a reliable route to the N-unsubstituted pyrrole-2-sulfonyl chloride, a valuable building block for further derivatization.

Experimental Protocol: Synthesis of 1H-Pyrrole-2-sulfonyl chloride

-